30-Oxopseudotaraxasterol
Overview
Description
30-Oxopseudotaraxasterol is a natural product derived from the plant Pulicaria canariensis ssp. lanata . It is a triterpenoid compound with the molecular formula C30H48O2 and a molecular weight of 440.71 g/mol
Preparation Methods
30-Oxopseudotaraxasterol is primarily obtained from natural sources, specifically from the plant Pulicaria canariensis ssp. lanata . The extraction process involves isolating the compound from the plant material using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound can be further purified using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
30-Oxopseudotaraxasterol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Substitution reactions can involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) to introduce new functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
30-Oxopseudotaraxasterol has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and cosmetic products.
Mechanism of Action
The mechanism of action of 30-Oxopseudotaraxasterol involves its interaction with various molecular targets and pathways. It exerts its effects through:
Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Antineoplastic: This compound induces apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
30-Oxopseudotaraxasterol can be compared with other similar triterpenoid compounds, such as:
- Dulcioic acid (CAS#78516-69-5)
- Triptocallic acid A (CAS#190906-61-7)
- 22-Hydroxy-3-oxo-12-ursen-30-oic acid (CAS#173991-81-6)
- Beta-boswellic acid (CAS#631-69-6)
- 3-O-Acetyl-beta-boswellic acid (CAS#5968-70-7)
- 11-Keto-beta-boswellic acid (CAS#17019-92-0)
- 3-O-Acetyl-11-keto-beta-boswellic acid (CAS#67416-61-9)
- 9,11-Dehydro-beta-boswellic acid (CAS#471-65-8)
- Roburic acid (CAS#6812-81-3)
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
(1S,4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bR)-10-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19-20(18-31)10-13-27(4)16-17-29(6)21(25(19)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h10,18-19,21-25,32H,8-9,11-17H2,1-7H3/t19-,21-,22+,23-,24+,25-,27-,28+,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTLWGFAJYTCDB-WWXACCNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C=O)C)C)C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC=C1C=O)C)C)C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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